16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine
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Overview
Description
SGC-PIKFYVE-1 is a highly potent and cell-active chemical probe that inhibits phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). This kinase is involved in various cellular processes, including endosomal transport, membrane trafficking, and lysosomal function . SGC-PIKFYVE-1 has been extensively studied for its selectivity and efficacy in inhibiting PIKfyve, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
SGC-PIKFYVE-1 is synthesized from a library of indolyl pyrimidinamines. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for SGC-PIKFYVE-1 are not widely documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. This includes optimizing reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
SGC-PIKFYVE-1 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity . It does not typically undergo oxidation or reduction reactions under standard laboratory conditions.
Common Reagents and Conditions
Common reagents used in the synthesis of SGC-PIKFYVE-1 include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and various functional group precursors . The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major product formed from the synthesis of SGC-PIKFYVE-1 is the indolyl pyrimidinamine core with specific functional groups that confer its inhibitory activity against PIKfyve .
Scientific Research Applications
SGC-PIKFYVE-1 has a wide range of scientific research applications:
Mechanism of Action
SGC-PIKFYVE-1 exerts its effects by inhibiting the activity of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). This inhibition disrupts the production of phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2), a critical lipid involved in endosomal and lysosomal functions . By blocking PIKfyve, SGC-PIKFYVE-1 affects various cellular processes, including membrane trafficking, endosomal transport, and viral entry .
Comparison with Similar Compounds
Similar Compounds
YM201636: Another PIKfyve inhibitor that has shown potential in treating neurodegenerative diseases.
Uniqueness of SGC-PIKFYVE-1
SGC-PIKFYVE-1 is unique due to its high selectivity and potency in inhibiting PIKfyve. Unlike other inhibitors, it lacks the canonical morpholine hinge-binder of classical lipid kinase inhibitors, resulting in non-overlapping kinase off-targets . This distinct chemotype makes SGC-PIKFYVE-1 a valuable tool for studying PIKfyve-related pathways and developing targeted therapies .
Properties
Molecular Formula |
C20H21N5 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
16-[3-(dimethylamino)prop-1-ynyl]-3,5,12-triazatetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2,4,6,13(18),14,16-heptaen-4-amine |
InChI |
InChI=1S/C20H21N5/c1-25(2)10-4-5-13-8-9-16-15(11-13)18-17(23-16)7-3-6-14-12-22-20(21)24-19(14)18/h8-9,11-12,23H,3,6-7,10H2,1-2H3,(H2,21,22,24) |
InChI Key |
DORZPJWJOBMQKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CC1=CC2=C(C=C1)NC3=C2C4=NC(=NC=C4CCC3)N |
Origin of Product |
United States |
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